N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
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Overview
Description
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyl, ethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Substituents: The benzyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while ethylation can be done using ethyl iodide.
Amidation: The final step involves the formation of the carboxamide groups through an amidation reaction, typically using amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N2-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base for benzylation; ethyl iodide for ethylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can be compared with other similar compounds, such as:
- N~2~-benzyl-N~6~-methyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
- N~2~-benzyl-N~6~-ethyl-4-(methyl)-2,6-pyridinedicarboxamide
- N~2~-benzyl-N~6~-ethyl-4-(chloromethyl)-2,6-pyridinedicarboxamide
These compounds share similar structural features but differ in the nature of the substituents. The unique combination of benzyl, ethyl, and trifluoromethyl groups in N2-benzyl-N~6~-ethyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-N-benzyl-2-N-ethyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-2-21-15(24)13-8-12(17(18,19)20)9-14(23-13)16(25)22-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTMQUQZMOKGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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